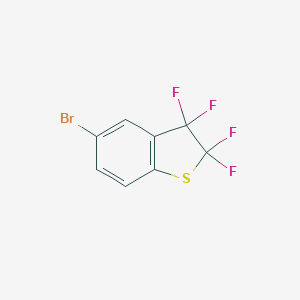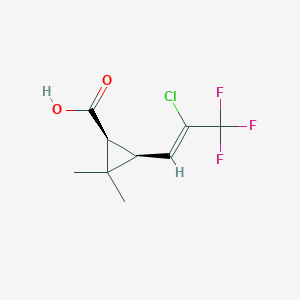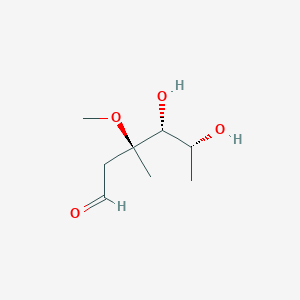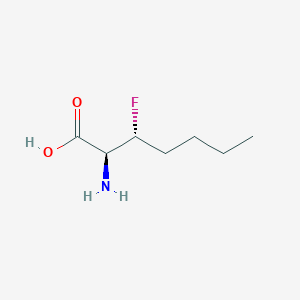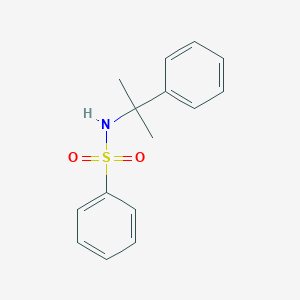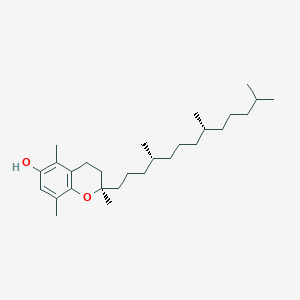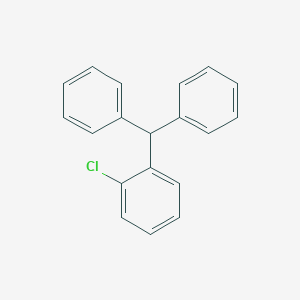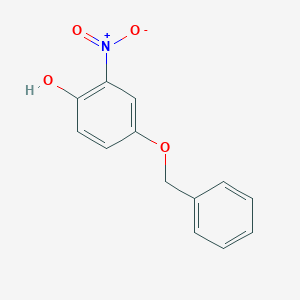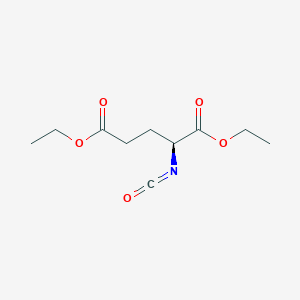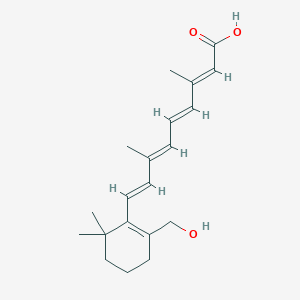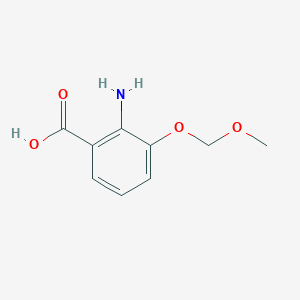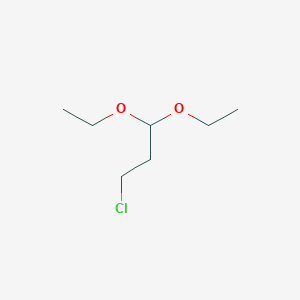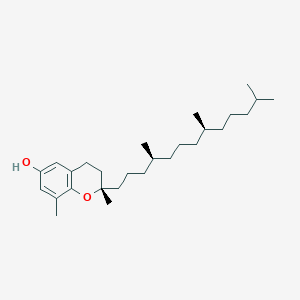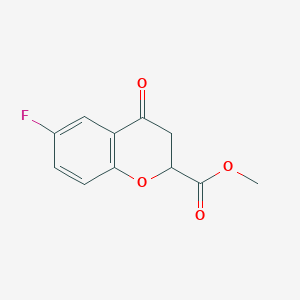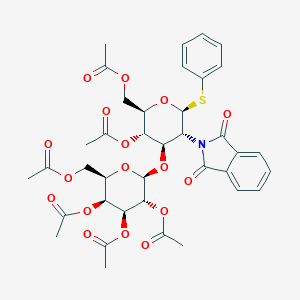
Phenyl tacgal-sglu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl tacgal-sglu, also known as PTSG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a modified version of the natural sugar molecule, lactose, and has been synthesized for its unique properties.
Applications De Recherche Scientifique
Phenyl tacgal-sglu has been used in various scientific research applications, including the study of protein-carbohydrate interactions. It has been found to bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This property of Phenyl tacgal-sglu has been utilized in the study of lectin-glycan interactions, which play important roles in many biological processes.
Mécanisme D'action
The mechanism of action of Phenyl tacgal-sglu involves its binding to lectins. Lectins recognize and bind to specific carbohydrate structures on the surface of cells, and this interaction can trigger various cellular responses. Phenyl tacgal-sglu binds to lectins in a similar manner, and this binding can be used to study the specific interactions between lectins and carbohydrates.
Effets Biochimiques Et Physiologiques
Phenyl tacgal-sglu has been found to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This makes it a useful tool for studying lectin-glycan interactions without the risk of interfering with other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Phenyl tacgal-sglu in lab experiments include its specificity for lectins and its non-toxic nature. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of Phenyl tacgal-sglu in scientific research. One potential application is in the study of lectin-glycan interactions in cancer cells. Lectins are known to play important roles in cancer cell adhesion and metastasis, and Phenyl tacgal-sglu could be used to study these interactions in more detail. Another potential application is in the development of new drugs that target lectins. Phenyl tacgal-sglu could be used as a starting point for the development of new compounds that could be used to treat diseases that involve lectin-glycan interactions.
Conclusion:
In conclusion, Phenyl tacgal-sglu is a synthetic compound that has potential applications in scientific research. Its specificity for lectins and non-toxic nature make it a useful tool for studying lectin-glycan interactions. While there are limitations to its use, there are also several future directions for its application in scientific research.
Méthodes De Synthèse
Phenyl tacgal-sglu is synthesized through a multi-step process that involves the modification of lactose. The first step involves the protection of the hydroxyl groups of lactose to prevent unwanted reactions. The protected lactose is then reacted with phenyl isothiocyanate and triethylamine to form the Phenyl tacgal-sglu molecule. The final step involves the deprotection of the hydroxyl groups to obtain the final product.
Propriétés
Numéro CAS |
148705-04-8 |
|---|---|
Nom du produit |
Phenyl tacgal-sglu |
Formule moléculaire |
C38H41NO17S |
Poids moléculaire |
815.8 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3S,4R,5R,6S)-3-acetyloxy-2-(acetyloxymethyl)-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-4-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H41NO17S/c1-18(40)48-16-27-31(51-21(4)43)33(52-22(5)44)34(53-23(6)45)37(54-27)56-32-29(39-35(46)25-14-10-11-15-26(25)36(39)47)38(57-24-12-8-7-9-13-24)55-28(17-49-19(2)41)30(32)50-20(3)42/h7-15,27-34,37-38H,16-17H2,1-6H3/t27-,28-,29-,30-,31+,32-,33+,34-,37+,38+/m1/s1 |
Clé InChI |
MKHUYWRGPWAYHK-HTHPTONZSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
phenyl O-(2,3,4,6-tetra-O-acetylgalactopyranosyl)-(1-3)-4,6-di-O-acetyl-2-deoxy-2-phthalimido-1-thioglucopyranoside phenyl TAcGal-SGlu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



